molecular formula C16H22N4O4 B2965505 N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide CAS No. 894032-98-5

N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide

Cat. No. B2965505
CAS RN: 894032-98-5
M. Wt: 334.376
InChI Key: NQLRMJCRPPRTDQ-UHFFFAOYSA-N
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Description

N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide, also known as MP-10, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer treatment. MP-10 is a member of the pyrrolidinone family of compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Potential as PI3K Inhibitors and Anticancer Agents

Compounds with structures similar to N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide have been studied for their anticancer effects and potential as PI3K inhibitors. For instance, derivatives of acetamide have demonstrated significant antiproliferative activities against various human cancer cell lines and have shown inhibitory activity against PI3Ks and mTOR, suggesting potential applications in cancer therapy with reduced toxicity (Xiao-meng Wang et al., 2015).

Synthesis and Enzyme Inhibitory Activities

The synthesis of compounds through methods such as microwave-assisted synthesis has been explored for creating derivatives with potential enzyme inhibitory activities. These compounds have been evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase and acetylcholinesterase, demonstrating the utility of such compounds in developing treatments for conditions related to enzyme dysregulation (N. Virk et al., 2018).

Antimicrobial Activities

Derivatives similar to the specified compound have also been synthesized and assessed for antimicrobial activities. Research into 7 alpha-methoxypyrimidinyl-ureidocephalosporins, for example, has shown broad antimicrobial activity against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, highlighting potential applications in developing new antimicrobial agents (R. Maier et al., 1986).

Pharmacological Properties

Research into ureido-acetamides, which share structural similarities with the specified compound, has uncovered potent and selective non-peptide CCKB/gastrin receptor antagonists. These compounds display high affinity for CCKB receptors and gastrin binding sites, suggesting their potential in treating conditions related to these receptors, such as gastrointestinal disorders (P. Bertrand et al., 1994).

Learning and Memory Facilitation

Additionally, studies on ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides have explored their effects on learning and memory facilitation in mice, indicating the potential of similar compounds in developing treatments for cognitive impairments (Li Ming-zhu, 2012).

Mechanism of Action

properties

IUPAC Name

N-[2-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-11(21)17-7-8-18-16(23)19-12-9-15(22)20(10-12)13-3-5-14(24-2)6-4-13/h3-6,12H,7-10H2,1-2H3,(H,17,21)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLRMJCRPPRTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)ethyl)acetamide

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